Flubendazole-d3
Overview
Description
Flubendazole-d3 is a deuterated compound of Flubendazole, which is an anthelmintic used to treat worm infections in humans . The compound has a molecular formula of C16H9D3FN3O3 and a molecular weight of 316.30 . Deuterated compounds are often used in scientific research to study the pharmacokinetics and metabolism of drugs.
Mechanism of Action
Target of Action
Flubendazole-d3, also known as Flubendazole D3 (methyl D3), primarily targets microtubules and STAT3 . Microtubules are a component of the cytoskeleton, playing a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division . STAT3 is a transcription factor that plays a critical role in many cellular processes such as cell growth and apoptosis .
Mode of Action
This compound exerts its effects by inhibiting the function of microtubules and STAT3 . It interferes with microtubule dynamics, leading to cell collapse and death . Additionally, it blocks the phosphorylation of STAT3 in a dose- and time-dependent manner, regulating the transcription of STAT3 target genes encoding apoptotic proteins .
Biochemical Pathways
The inhibition of microtubule function and STAT3 by this compound affects several biochemical pathways. It leads to the upregulation of the p53 signaling pathway , resulting in cell cycle arrest at the G2/M phase . This arrest is followed by caspase-dependent cell death in cells .
Pharmacokinetics
It is known that flubendazole, the non-deuterated form, has good oral bioavailability in animals, ranging from 15% to more than 100% . More research is needed to fully understand the ADME properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action include significant inhibition of cell proliferation and survival . It induces p53-mediated apoptosis and arrests the cell cycle at the G2/M phase . These effects suggest that this compound could be a promising agent for use in cancer treatment .
Biochemical Analysis
Biochemical Properties
Flubendazole D3 (methyl D3) plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to inhibit the polymerization of tubulin, a protein that is essential for the formation of microtubules . This inhibition disrupts the microtubule network within cells, leading to impaired cell division and function. Additionally, Flubendazole D3 (methyl D3) interacts with enzymes involved in the metabolic pathways of parasites, thereby exerting its anthelmintic effects .
Cellular Effects
Flubendazole D3 (methyl D3) has been shown to affect various types of cells and cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis by blocking the signal transducer and activator of transcription 3 (STAT3) signaling pathway and activating autophagy . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced expression of anti-apoptotic genes and increased expression of autophagy-related genes .
Molecular Mechanism
The molecular mechanism of Flubendazole D3 (methyl D3) involves its binding interactions with tubulin, leading to the inhibition of microtubule polymerization . This disruption of the microtubule network affects various cellular processes, including cell division and intracellular transport. Additionally, Flubendazole D3 (methyl D3) inhibits the STAT3 signaling pathway, which is crucial for cell survival and proliferation . This inhibition results in decreased expression of STAT3 target genes and induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Flubendazole D3 (methyl D3) have been observed to change over time. The compound is relatively stable, but its degradation can occur under certain conditions . Long-term exposure to Flubendazole D3 (methyl D3) in in vitro and in vivo studies has shown sustained inhibition of cell proliferation and induction of apoptosis . The stability and degradation of the compound can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Flubendazole D3 (methyl D3) vary with different dosages in animal models. At low doses, the compound effectively inhibits parasite growth and proliferation without causing significant adverse effects . At high doses, Flubendazole D3 (methyl D3) can cause toxic effects, including histological changes in the genital tracts of animals . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
Flubendazole D3 (methyl D3) is involved in various metabolic pathways, including the reduction of its carbonyl group and hydrolysis of the carbamate moiety . The compound interacts with enzymes such as UDP-glucosyltransferase and carbonyl reductases, which play a role in its biotransformation . These metabolic pathways contribute to the detoxification and elimination of Flubendazole D3 (methyl D3) from the body .
Transport and Distribution
Flubendazole D3 (methyl D3) is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution within cells can affect its accumulation and activity, influencing its therapeutic effects .
Subcellular Localization
The subcellular localization of Flubendazole D3 (methyl D3) is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and disrupts the microtubule network . Additionally, Flubendazole D3 (methyl D3) may undergo post-translational modifications that direct it to specific compartments or organelles within the cell . These modifications can influence its targeting and efficacy in inhibiting cellular processes .
Preparation Methods
The preparation of Flubendazole-d3 involves the deuteration of FlubendazoleThe reaction conditions for this process are carefully controlled to ensure the selective incorporation of deuterium . Industrial production methods may involve the use of deuterated reagents and solvents to achieve the desired level of deuteration.
Chemical Reactions Analysis
Flubendazole-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Flubendazole-d3 has a wide range of scientific research applications:
Biology: The compound is used to study the biological effects and metabolism of Flubendazole in different organisms.
Industry: It is used in the development and quality control of pharmaceutical products containing Flubendazole.
Comparison with Similar Compounds
Flubendazole-d3 is unique due to its deuterated nature, which provides advantages in scientific research. Similar compounds include:
Albendazole: Another benzimidazole derivative used as an anthelmintic.
Mebendazole: A widely used anthelmintic with a similar mechanism of action.
Fenbendazole: Used in veterinary medicine for the treatment of parasitic infections.
This compound stands out due to its enhanced stability and the ability to trace its metabolic pathways more accurately in research studies.
Properties
IUPAC Name |
trideuteriomethyl N-[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3/c1-23-16(22)20-15-18-12-7-4-10(8-13(12)19-15)14(21)9-2-5-11(17)6-3-9/h2-8H,1H3,(H2,18,19,20,22)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEUVMUXAHMANV-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746832 | |
Record name | (~2~H_3_)Methyl [6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173021-08-3 | |
Record name | (~2~H_3_)Methyl [6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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